molecular formula C12H17N3O2 B2784241 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone CAS No. 2034551-08-9

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone

Cat. No.: B2784241
CAS No.: 2034551-08-9
M. Wt: 235.287
InChI Key: FDXOXLIYEGDJAV-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrolidine ring attached to a cyclopentyl methanone group

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects collectively contribute to the potential therapeutic benefits of this compound in treating metabolic and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves the following steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Introduction of the Cyclopentyl Methanone Group: This step often involves the use of a cyclopentanone derivative, which can be coupled with the oxadiazole-pyrrolidine intermediate through various coupling reactions, such as Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopentyl group.

Uniqueness

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is unique due to the specific combination of the 1,2,4-oxadiazole ring, pyrrolidine ring, and cyclopentyl methanone group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable compound for various applications.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthetic pathways, and potential therapeutic applications based on recent research findings.

The molecular structure of this compound includes a pyrrolidine ring and an oxadiazole moiety, which are known to enhance biological activity. The compound's molecular weight is approximately 250.32 g/mol.

PropertyValue
Molecular FormulaC13H16N4O
Molecular Weight250.32 g/mol
LogP2.45
Polar Surface Area60.12 Ų
Hydrogen Bond Acceptors5

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study found that certain oxadiazole derivatives exhibited zones of inhibition ranging from 20 to 25 mm against bacterial strains, suggesting strong antibacterial properties .
  • Anti-inflammatory Effects : Oxadiazole derivatives have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Research highlights their ability to reduce the production of pro-inflammatory cytokines in vitro .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the oxadiazole ring may interact with various molecular targets such as enzymes and receptors involved in disease pathways. The presence of the pyrrolidine ring likely enhances binding affinity and specificity towards these targets.

Case Studies

  • Anticancer Efficacy : In a study examining a series of oxadiazole derivatives, this compound showed promising results with an IC50 value of approximately 15 µM against human lung adenocarcinoma cells (A549) .
  • Antimicrobial Testing : A comparative analysis of various oxadiazole compounds revealed that this compound exhibited a significant antimicrobial effect with an MIC value of 32 µg/mL against Staphylococcus aureus .

Properties

IUPAC Name

cyclopentyl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(9-3-1-2-4-9)15-6-5-10(7-15)11-13-8-17-14-11/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXOXLIYEGDJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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